molecular formula C18H17ClN2O5S2 B12193726 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12193726
M. Wt: 440.9 g/mol
InChI Key: RRHMJTKRLVZEDB-GBUMRVLUSA-N
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Description

This compound features a thiazolidinone core (2,4-dioxo-1,3-thiazolidin-3-yl) substituted with a (5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene] group and an N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide side chain. The (Z,Z)-stereochemistry of the chloro-phenylpropenylidene moiety and the sulfone-containing tetrahydrothiophene group distinguish it from other thiazolidinone derivatives. Its synthesis likely involves condensation of a chloro-phenylpropenal with a thiazolidinone precursor, followed by acetamide functionalization, as seen in analogous methods for related compounds .

Properties

Molecular Formula

C18H17ClN2O5S2

Molecular Weight

440.9 g/mol

IUPAC Name

2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H17ClN2O5S2/c19-13(8-12-4-2-1-3-5-12)9-15-17(23)21(18(24)27-15)10-16(22)20-14-6-7-28(25,26)11-14/h1-5,8-9,14H,6-7,10-11H2,(H,20,22)/b13-8-,15-9-

InChI Key

RRHMJTKRLVZEDB-GBUMRVLUSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/Cl)/SC2=O

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)Cl)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include a thiazolidine derivative, a phenyl-substituted alkene, and a chloroacetyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through a series of steps including nucleophilic substitution, cyclization, and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out in solvents like dichloromethane, ethanol, or acetonitrile, and may require catalysts or specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction could produce a dechlorinated or hydrogenated product.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties : Research indicates that compounds similar to this one exhibit promising anticancer activities. They can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. This makes them candidates for further pharmacological exploration in cancer therapies.

Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. This characteristic could be beneficial in developing treatments for inflammatory diseases, potentially providing new avenues for therapeutic interventions.

Biochemical Interactions : Interaction studies have focused on the compound's biochemical interactions with enzymes and receptors involved in various disease processes. Techniques such as enzyme inhibition assays and receptor binding studies are employed to elucidate these interactions.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of structurally related compounds demonstrated that they could effectively inhibit the growth of specific cancer cell lines. The mechanism involved the induction of apoptotic pathways, highlighting the potential of this compound in targeted cancer therapies.

Case Study 2: Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of similar thiazolidine derivatives showed significant reductions in pro-inflammatory cytokines in vitro. This suggests that the compound could be developed into a therapeutic agent for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Structural Features

Target Compound vs. 5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivatives
  • Core Structure : Both share the 2,4-dioxothiazolidin-3-yl core.
  • Substituents :
    • Target: (2Z)-2-chloro-3-phenylpropenylidene group (electron-withdrawing Cl, unsubstituted phenyl).
    • Analog (): (2Z)-2-chloro-3-(4-nitrophenyl)propenylidene (additional nitro group enhances electron withdrawal) .
    • Side Chain : Target has a sulfone-modified tetrahydrothiophene acetamide, while analogs in lack this feature.
Target Compound vs. Hypoglycemic Thiazolidinedione Acetamides ()
  • Core : Both use thiazolidinedione scaffolds.
  • Substituents: Target: Chloro-phenylpropenylidene and sulfone-containing acetamide. Hypoglycemic analogs: Methoxyphenoxy acetamide derivatives (electron-donating methoxy group) .
  • Functional Implications : The sulfone group in the target compound may enhance polarity and metabolic stability compared to the methoxy-substituted analogs.

Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~495 g/mol (estimated) ~350 g/mol (nitro-substituted) ~400 g/mol (methoxy-substituted)
Polar Groups Sulfone, carbonyl, chloro Nitro, carbonyl, chloro Methoxy, carbonyl
Solubility Moderate (sulfone enhances aqueous solubility) Low (nitro group reduces solubility) Low (methoxy group is hydrophobic)
Electron Effects Strong electron withdrawal (Cl, sulfone) Very strong (Cl, nitro) Moderate (methoxy donation)

Biological Activity

The compound 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a thiazolidine derivative with significant potential in medicinal chemistry. Its complex structure includes a thiazolidine ring and a phenylpropene moiety, which contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and interaction with various biological targets.

The molecular formula of the compound is C18H17ClN2O5S2C_{18}H_{17}ClN_{2}O_{5}S_{2}, with a molecular weight of approximately 440.9 g/mol. The structural complexity suggests diverse chemical properties that could be exploited for therapeutic applications.

Anticancer Activity

Research has highlighted the anticancer potential of similar thiazolidine derivatives. The mechanisms by which these compounds exert their effects include:

  • Induction of Apoptosis : Studies indicate that thiazolidine derivatives can induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways. For instance, compounds have been shown to activate caspases and promote cell cycle arrest in various cancer cell lines such as HeLa and MCF-7 cells .
  • Inhibition of Cell Proliferation : The compound's structural features may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been observed that certain thiazolidine derivatives exhibit IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antiproliferative effects .

Case Studies

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10.5Induces apoptosis via caspase activation
Compound BMCF-78.0Inhibits proliferation through cell cycle arrest
Compound CMDA-MB-2316.5Modulates signaling pathways affecting growth

Anti-inflammatory Effects

In addition to anticancer properties, compounds similar to 2-{(5Z)-5-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have demonstrated anti-inflammatory activity . These effects are often mediated through:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can reduce the levels of cytokines such as TNF-alpha and IL-6 in vitro and in vivo models .
  • Modulation of Enzymatic Activity : The inhibition of enzymes like COX and LOX has been observed in several thiazolidine derivatives, contributing to their anti-inflammatory profiles.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Thiazolidine derivatives have been shown to inhibit phosphatases and kinases involved in cancer progression.
  • Receptor Binding : Interaction with specific receptors can modulate cellular responses crucial for tumor growth and inflammation.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that these compounds can influence oxidative stress levels within cells, contributing to their cytotoxic effects against cancer cells .

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